Bienvenue dans la boutique en ligne BenchChem!

5-Allyl-4,6-dichloropyrimidine

Pyrimidine-fused benzazepines Nitrogen heterocycles Tandem SNAr-cyclization

5-Allyl-4,6-dichloropyrimidine is essential for building pyrimidine-fused benzazepines. Its 5-allyl group enables tandem SNAr-cyclization unavailable with simpler 4,6-dichloropyrimidines. Three orthogonal reactive sites allow sequential functionalization. Higher lipophilicity supports CNS drug discovery. Available at ≥98% purity (HPLC/NMR).

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
CAS No. 16019-31-1
Cat. No. B100106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyl-4,6-dichloropyrimidine
CAS16019-31-1
Molecular FormulaC7H6Cl2N2
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC=CCC1=C(N=CN=C1Cl)Cl
InChIInChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2
InChIKeyPDLIUMXRLQCZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyl-4,6-dichloropyrimidine (CAS 16019-31-1) Procurement-Grade Specifications and Core Characteristics


5-Allyl-4,6-dichloropyrimidine (CAS 16019-31-1) is a disubstituted halogenated pyrimidine heterocycle with molecular formula C₇H₆Cl₂N₂ and molecular weight 189.04 g/mol [1]. The compound features two chlorine atoms at the 4- and 6-positions of the pyrimidine ring and an allyl (prop-2-en-1-yl) substituent at the 5-position . This substitution pattern renders it a versatile synthetic building block for constructing complex nitrogen-containing heterocyclic scaffolds. The commercial product is typically supplied at ≥95% purity with certificates of analysis (NMR, HPLC, or GC) available from major vendors . Physicochemical parameters include a boiling point of 261°C at 760 mmHg, a density of 1.31 g/cm³, and a flash point of 137°C, with storage recommended under inert atmosphere at 2–8°C .

Why Generic 4,6-Dichloropyrimidine Analogs Cannot Substitute 5-Allyl-4,6-dichloropyrimidine in Core Applications


The 5-allyl substituent in 5-allyl-4,6-dichloropyrimidine is not a passive structural feature; it is the essential functional handle that enables downstream cyclization and diversification chemistry inaccessible to unsubstituted or differently substituted 4,6-dichloropyrimidine analogs. In contrast to 5-unsubstituted 4,6-dichloropyrimidine or 5-alkyl variants lacking terminal alkene functionality, the allyl group provides a tethered, electron-rich π-system capable of participating in acid-promoted intramolecular Friedel–Crafts cyclization following initial nucleophilic aromatic substitution (SNAr) at the chlorine-bearing C4 or C6 positions [1]. This two-step SNAr-cyclization cascade is the foundational pathway for constructing pyrimidine-fused benzazepine scaffolds—polycyclic frameworks of significant medicinal chemistry interest [2]. Generic substitution with 4,6-dichloropyrimidine would yield only the SNAr product, leaving the fused-ring architecture synthetically inaccessible without the 5-allyl moiety. For research programs targeting complex heterocyclic libraries, substituting 5-allyl-4,6-dichloropyrimidine with a simpler dichloropyrimidine eliminates the critical cyclization step, fundamentally altering the accessible chemical space and requiring de novo route redesign.

5-Allyl-4,6-dichloropyrimidine: Quantitative Differential Evidence Versus Closest Analogs


5-Allyl-4,6-dichloropyrimidine Enables Exclusive Access to Pyrimido[5,4-f]azepine Scaffolds via Tandem SNAr-Friedel–Crafts Cyclization

5-Allyl-4,6-dichloropyrimidine is uniquely positioned as the sole starting material reported for the efficient two-step synthesis of polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines. The synthetic protocol involves base-promoted SNAr with N-substituted anilines or indoline at the C4/C6 chlorine positions, followed by acid-promoted intramolecular Friedel–Crafts cyclization utilizing the pendant 5-allyl group. When 5-unsubstituted 4,6-dichloropyrimidine (the closest generic analog) is employed as the comparator, the cyclization step is structurally impossible because the intramolecular electrophilic aromatic substitution requires a tethered alkene nucleophile [1]. The target compound thus enables a chemical transformation with no counterpart in the simpler dichloropyrimidine series.

Pyrimidine-fused benzazepines Nitrogen heterocycles Tandem SNAr-cyclization

5-Allyl-4,6-dichloropyrimidine Provides Two Orthogonal Reactive Sites Enabling Regioselective Sequential Derivatization

The molecular architecture of 5-allyl-4,6-dichloropyrimidine presents three distinct reactive loci with orthogonal chemical reactivity: two electrophilic chlorine atoms at C4 and C6 susceptible to nucleophilic aromatic substitution (SNAr), and a nucleophilic terminal alkene at the C5-allyl side chain capable of electrophilic addition, oxidation, or cycloaddition chemistry. This contrasts with simpler 4,6-dichloropyrimidine (CAS 1193-21-1), which offers only the two SNAr-reactive chlorine sites with no orthogonal alkene handle. The allyl group can be chemoselectively oxidized to the corresponding acetaldehyde derivative (4,6-dichloropyrimidine-5-acetaldehyde) using ozonolysis, as documented in synthetic protocols . The comparator 4,6-dichloropyrimidine lacks any C5 substituent and cannot undergo analogous side-chain transformations. Additionally, the allyl group provides a latent nucleophile for intramolecular cyclization, while 5-methyl-4,6-dichloropyrimidine contains a saturated alkyl group incapable of participation in electrophilic addition or cycloaddition chemistry [1].

Regioselective functionalization Sequential derivatization Heterocyclic building blocks

5-Allyl-4,6-dichloropyrimidine Demonstrates Favorable Lipophilicity Profile for Pharmacokinetic Optimization

5-Allyl-4,6-dichloropyrimidine exhibits a lipophilicity profile characterized by high solubility in organic media and low cyclohexane solubility, distinguishing it from less lipophilic 4,6-dichloropyrimidine analogs . The presence of the 5-allyl substituent increases the compound‘s calculated logP relative to 5-unsubstituted 4,6-dichloropyrimidine (estimated logP difference: +1.2 to +1.5 units based on fragment-based calculations using the allyl group contribution). This enhanced lipophilicity renders 5-allyl-4,6-dichloropyrimidine a more suitable candidate for optimization as a pharmacokinetic drug lead, particularly in central nervous system (CNS) applications where blood–brain barrier penetration correlates with moderate-to-high logP values .

Lipophilicity Drug-like properties Pharmacokinetic optimization

5-Allyl-4,6-dichloropyrimidine Serves as Documented Precursor to Biologically Active Pyrimidine Derivatives

5-Allyl-4,6-dichloropyrimidine is explicitly referenced in the primary literature as a starting material for the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines—a class of polycyclic heterocycles under investigation for potential therapeutic applications [1]. While the parent compound itself has limited reported direct biological activity, its derivatives accessed via SNAr-cyclization have been structurally characterized and are positioned as scaffolds for anticancer and antiviral agent development [2]. In contrast, 5-unsubstituted 4,6-dichloropyrimidine cannot access this fused-ring chemical space, as the intramolecular cyclization is precluded without the 5-allyl tether.

Bioactive heterocycles Anticancer agents Antiviral agents

5-Allyl-4,6-dichloropyrimidine: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Benzo[b]pyrimido[5,4-f]azepine Libraries for Medicinal Chemistry

5-Allyl-4,6-dichloropyrimidine is the documented starting material for constructing libraries of amino-substituted benzo[b]pyrimido[5,4-f]azepines. The two-step protocol—base-promoted SNAr with diverse anilines followed by acid-catalyzed intramolecular Friedel–Crafts cyclization—provides access to a chemical space inaccessible from generic 4,6-dichloropyrimidine [1]. Sixteen structurally distinct derivatives (4a–p) have been synthesized and fully characterized, with yields ranging from 45% to 92% [1]. This scaffold class represents a polycyclic heterocyclic framework of interest for anticancer and antiviral drug discovery programs [2]. Research groups focused on diversity-oriented synthesis of fused nitrogen heterocycles should procure 5-allyl-4,6-dichloropyrimidine as a core building block.

Sequential Derivatization via Orthogonal C4/C6 Chlorine and C5-Allyl Reactivity

The three orthogonal reactive sites of 5-allyl-4,6-dichloropyrimidine enable sequential, regioselective functionalization strategies. The C4 and C6 chlorine atoms can undergo differentiated SNAr reactions (e.g., sequential amination at C4 followed by alkoxylation at C6), while the C5-allyl group can be independently modified via oxidation (ozonolysis to the acetaldehyde derivative) or utilized in cycloaddition chemistry [1]. This orthogonal reactivity profile is not available with 5-unsubstituted 4,6-dichloropyrimidine (two SNAr sites only) or 5-alkyl analogs (inert C5 substituent). Procurement of 5-allyl-4,6-dichloropyrimidine reduces the number of separate building blocks needed to generate diverse pyrimidine derivatives in a parallel synthesis campaign.

Lead Optimization Programs Requiring Enhanced Lipophilicity and CNS Penetration Potential

5-Allyl-4,6-dichloropyrimidine exhibits higher lipophilicity than its 5-unsubstituted counterpart (estimated logP increase of +1.2 to +1.5 units), conferring improved membrane permeability and potential blood–brain barrier penetration characteristics [1]. This physicochemical profile makes it a preferred starting material for medicinal chemistry programs targeting CNS-active pyrimidine derivatives, where moderate-to-high logP values correlate with improved brain exposure [1]. For lead optimization campaigns where balancing potency with favorable ADME properties is critical, selecting 5-allyl-4,6-dichloropyrimidine over less lipophilic 4,6-dichloropyrimidine can reduce the synthetic burden of introducing lipophilic groups at later stages.

Construction of Pyrimidine-Fused Polycyclic Heterocycles via Intramolecular Cyclization

The 5-allyl substituent serves as a tethered nucleophile enabling intramolecular cyclization following initial SNAr substitution. This tandem reactivity is the basis for synthesizing diverse pyrimidine-fused ring systems including benzazepines, azepines, and related seven-membered nitrogen heterocycles [1]. Generic 4,6-dichloropyrimidine lacks the pendant alkene required for cyclization, limiting downstream products to simple substituted pyrimidines. Procurement of 5-allyl-4,6-dichloropyrimidine is essential for research programs specifically targeting fused pyrimidine scaffolds where the cyclization step is a strategic design element [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Allyl-4,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.